molecular formula C10H13Cl B12440382 Benzene, [1-(chloromethyl)propyl]- CAS No. 64343-08-4

Benzene, [1-(chloromethyl)propyl]-

Cat. No.: B12440382
CAS No.: 64343-08-4
M. Wt: 168.66 g/mol
InChI Key: UQDKSKMEPAASFW-UHFFFAOYSA-N
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Description

Benzene, [1-(chloromethyl)propyl]-: is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene where a [1-(chloromethyl)propyl] group is attached to the benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chloromethylation of Benzene: One common method involves the chloromethylation of benzene using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2).

    Gas-Phase Photochemical Reaction: Another industrial method involves the gas-phase photochemical reaction of toluene with chlorine.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, [1-(chloromethyl)propyl]- can undergo nucleophilic substitution reactions.

    Oxidation Reactions: This compound can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

    Reduction Reactions: It can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Benzyl Alcohol: Formed from nucleophilic substitution.

    Benzaldehyde and Benzoic Acid: Formed from oxidation reactions.

    Propylbenzene: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: It serves as a precursor in the synthesis of certain drugs and biologically active molecules.

Industry:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

    Nucleophilic Sites: The chlorine atom in the [1-(chloromethyl)propyl] group acts as a leaving group, making the compound reactive towards nucleophiles.

    Electrophilic Sites: The benzene ring can act as an electrophilic site, allowing for various substitution reactions.

Comparison with Similar Compounds

Uniqueness:

    Longer Alkyl Chain: The presence of a [1-(chloromethyl)propyl] group makes it unique compared to simpler derivatives like chlorobenzene and benzyl chloride.

    Reactivity: The longer alkyl chain can influence the reactivity and physical properties of the compound, making it suitable for specific industrial applications.

Properties

CAS No.

64343-08-4

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-chlorobutan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

UQDKSKMEPAASFW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CC=C1

Origin of Product

United States

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